molecular formula C11H14O2 B1400118 4-Cyclobutylmethoxyphenol CAS No. 1351384-50-3

4-Cyclobutylmethoxyphenol

Cat. No. B1400118
M. Wt: 178.23 g/mol
InChI Key: KTGRZSIXGPBPIC-UHFFFAOYSA-N
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Description

4-Cyclobutylmethoxyphenol (4-CMP) is a synthetic phenolic compound with a wide range of applications in the scientific research field. It is an important intermediate in the synthesis of various compounds, and its biochemical and physiological effects are being studied in order to better understand its potential therapeutic applications.

Scientific Research Applications

Environmental Biodegradation and Remediation

4-Nonylphenol (4-NP), a structural analogue of 4-Cyclobutylmethoxyphenol, is a significant environmental pollutant. Studies have explored various bioremediation strategies involving bacteria and microalgae. Rhodococcus sp. strain PN1, for example, has been shown to degrade 4-NP using a gene cluster encoding a regulatory protein and a two-component 4-NP hydroxylase, which is a part of the two-component flavin-diffusible monooxygenase family (Takeo et al., 2008). Another study highlighted the use of a consortium of microorganisms, Arthrospira maxima and Chlorella vulgaris, for the removal of 4-NP from water, demonstrating their potential in environmental cleanup (López-Pacheco et al., 2019).

Photocaging and Controlled Drug Release

Research has been conducted on developing near-IR light-initiated uncaging reactions based on cyanine photochemistry. This work is significant for controlled drug delivery, where compounds like 4-hydroxycyclofen (structurally related to 4-Cyclobutylmethoxyphenol) are released in response to near-IR light, demonstrating potential applications in targeted therapy (Gorka et al., 2014).

Environmental and Health Impact Studies

Several studies have focused on the environmental presence and health impacts of 4-NP and similar compounds. Research has shown that nonylphenols like 4-NP are common in various environmental matrices and can adversely affect human health and wildlife. For example, nonylphenol was found to induce apoptosis and cell cycle arrest in murine neural stem cells, suggesting potential neurotoxicity (Kudo et al., 2004).

Novel Metabolic Pathways in Bacteria

A study on Rhodococcus opacus SAO101 identified a novel gene cluster involved in the degradation of 4-NP, providing insights into the microbial metabolism of such compounds. This research contributes to understanding how bacteria can break down environmental pollutants (Kitagawa et al., 2004).

Endocrine Disruption and Human Exposure

Research has been conducted on the presence of endocrine-disrupting compounds like 4-NP in food, indicating potential long-term dietary exposure risks to humans. This research is crucial in understanding the extent and impact of human exposure to such compounds (Guenther et al., 2002).

properties

IUPAC Name

4-(cyclobutylmethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-10-4-6-11(7-5-10)13-8-9-2-1-3-9/h4-7,9,12H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGRZSIXGPBPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclobutylmethoxy)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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